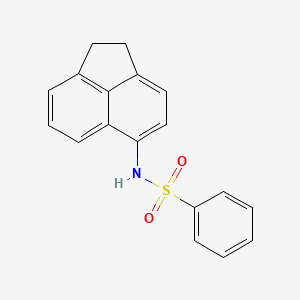
Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is a bicyclic compound with the molecular formula C9H17NO and a molecular weight of 155.2374 g/mol It is a derivative of norbornane, featuring a dimethylamino group and a hydroxyl group attached to the bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of norbornene with dimethylamine in the presence of a catalyst. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent to facilitate the addition of the dimethylamino group to the norbornane skeleton . The reaction is carried out in an inert atmosphere, such as argon, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The bicyclic structure provides rigidity, enhancing the compound’s stability and specificity in biological systems .
相似化合物的比较
Similar Compounds
Norbornane: The parent compound of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol, lacking the dimethylamino and hydroxyl groups.
Norborneol: A similar compound with a hydroxyl group but without the dimethylamino group.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative of norbornane.
Uniqueness
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and specificity in various applications .
属性
CAS 编号 |
57070-90-3 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC 名称 |
3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3 |
InChI 键 |
RELHKQZXRPAJSE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1C2CCC(C2)C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


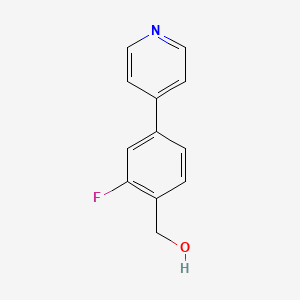
![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005751.png)

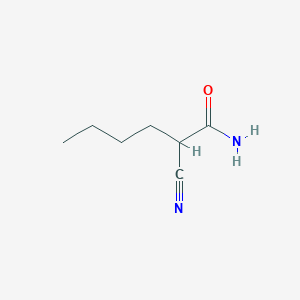
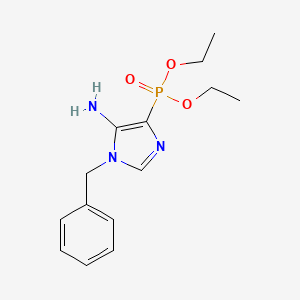
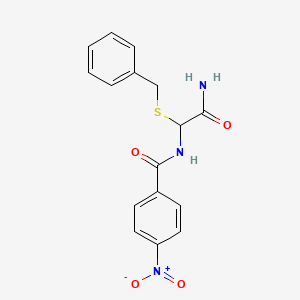
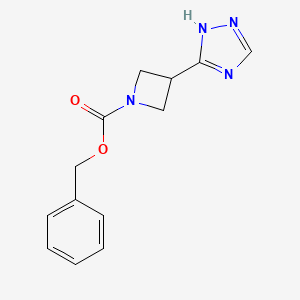
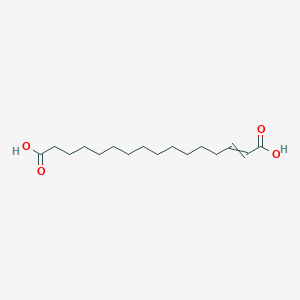
![D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester](/img/structure/B14005793.png)
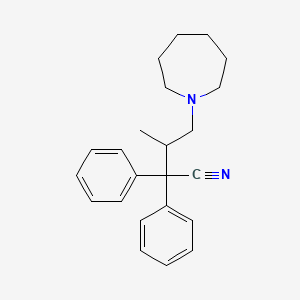
![2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine](/img/structure/B14005800.png)
